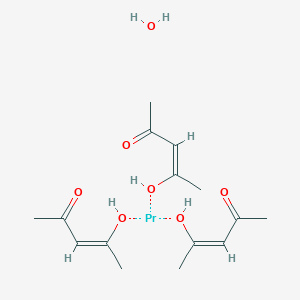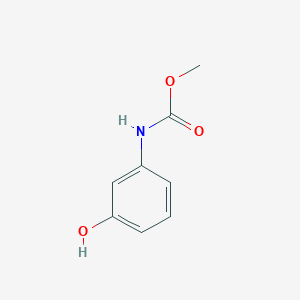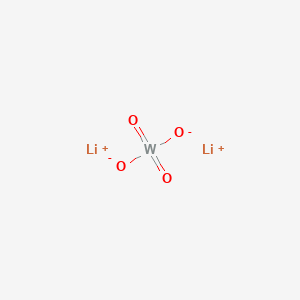
Ethyl (triphenylphosphoranylidene)pyruvate
Overview
Description
Migrastatin is an organic compound that naturally occurs in the Streptomyces platensis bacteria . It is a 14-membered macrolide containing a glutarimide moiety. Migrastatin and its analogues, such as isomigrastatin, have shown potential in treating cancer by inhibiting the metastasis of cancer cells .
Mechanism of Action
Target of Action
The primary targets of Ethyl (triphenylphosphoranylidene)pyruvate are Tumor necrosis factor (TNF-alpha) and High mobility group protein B1 (HMGB1) . These proteins play a crucial role in promoting the body’s inflammatory response .
Mode of Action
This compound acts by inhibiting the systemic release of cytokines, such as TNF-alpha and HMGB1 . The over-expression of these cytokines has been linked to diseases that occur in critical care settings .
Biochemical Pathways
The compound influences redox processes and cellular metabolism . It has been shown to inhibit the metabolic switch from oxidative phosphorylation to glycolysis in murine dendritic cells, thus inhibiting their activation .
Pharmacokinetics
It is known that the compound is electrically neutral and more lipophilic than pyruvate, allowing it to permeate biological membranes by diffusion to enter the cytoplasm or mitochondria .
Result of Action
The compound has been shown to exert a number of beneficial effects in various in vitro/in vivo settings, including the modulation of the redox environment and prevention of ROS-mediated damage, promotion of cell metabolism and the ensuing energy production, and inhibition of inflammation by shaping immune cell signaling, activation, and differentiation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, when applied in vivo in various disease models, it is most commonly administered in Ringer’s solution, a Ca2±containing balanced salt solution . In that setting, two molecules of the compound associate with Ca2+ to form a chelate complex, which is highly stable .
Preparation Methods
Migrastatin can be synthesized through various synthetic routes. One common method involves the treatment of migrastatin with Dess-Martin periodinate in dichloromethane at room temperature to produce 9-oxomigrastatin . Another approach involves the synthesis of migrastatin analogues from a common advanced intermediate . Industrial production methods typically involve the fermentation of Streptomyces species, followed by extraction and purification processes .
Chemical Reactions Analysis
Migrastatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of migrastatin with Dess-Martin periodinate produces 9-oxomigrastatin . Common reagents used in these reactions include periodinates and dichloromethane. The major products formed from these reactions are various oxidized and reduced forms of migrastatin .
Scientific Research Applications
Migrastatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, migrastatin and its analogues are used as lead compounds for the development of new anti-metastatic agents . In biology, migrastatin is used to study cell migration and metastasis . In medicine, migrastatin has shown potential in treating cancer by inhibiting the metastasis of cancer cells . In industry, migrastatin is used in the production of various pharmaceuticals .
Comparison with Similar Compounds
Migrastatin is similar to other macrolide compounds such as isomigrastatin, 8-hydroxymigrastatin, and 8-demethoxyisomigrastatin . migrastatin is unique in its potent inhibitory effect on the migration of human tumor cells . Isomigrastatin and its analogues also exhibit anti-metastatic properties, but migrastatin has shown higher potency in inhibiting cell migration .
Properties
IUPAC Name |
ethyl 2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21O3P/c1-2-26-23(25)22(24)18-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLOPRPWPANPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327344 | |
| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13321-61-4 | |
| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)



